molecular formula C6H9AlO6 B13828203 Triacetoxyaluminum

Triacetoxyaluminum

Cat. No.: B13828203
M. Wt: 204.11 g/mol
InChI Key: WCOATMADISNSBV-UHFFFAOYSA-K
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Description

Triacetoxyaluminum is an organoaluminum compound with the chemical formula Al(C2H3O2)3. It is a derivative of aluminum where three acetoxy groups are bonded to the aluminum atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triacetoxyaluminum can be synthesized through the reaction of aluminum chloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Al(C}_2\text{H}_3\text{O}_2\text{)}_3 + 3 \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity aluminum and acetic anhydride. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve multiple purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Triacetoxyaluminum undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form aluminum hydroxide and acetic acid.

    Substitution: Can participate in substitution reactions where the acetoxy groups are replaced by other ligands.

    Coordination: Forms complexes with other molecules through coordination bonds.

Common Reagents and Conditions

    Water: For hydrolysis reactions.

    Alcohols: For substitution reactions to form alkoxyaluminum compounds.

    Lewis Bases: For coordination reactions to form complexes.

Major Products Formed

    Aluminum Hydroxide: Formed during hydrolysis.

    Alkoxyaluminum Compounds: Formed during substitution reactions.

    Complexes: Formed during coordination reactions with Lewis bases.

Scientific Research Applications

Chemistry

Triacetoxyaluminum is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of other organoaluminum compounds.

Biology and Medicine

In biological research, this compound is used as a catalyst in various biochemical reactions. Its ability to form complexes with biomolecules makes it useful in studying enzyme mechanisms and protein interactions.

Industry

In the industrial sector, this compound is used in the production of polymers and as a catalyst in polymerization reactions. It is also used in the manufacture of pharmaceuticals and fine chemicals.

Mechanism of Action

Triacetoxyaluminum exerts its effects through its ability to form coordination complexes with other molecules. The aluminum atom in this compound has vacant orbitals that can accept electron pairs from donor molecules, forming stable complexes. This property is utilized in catalysis and in the stabilization of reactive intermediates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminum: Another organoaluminum compound with ethyl groups instead of acetoxy groups.

    Trimethylaluminum: Similar to triethylaluminum but with methyl groups.

    Triisobutylaluminum: Contains isobutyl groups.

Uniqueness

Triacetoxyaluminum is unique due to its acetoxy groups, which impart different reactivity and properties compared to other organoaluminum compounds. The presence of acetoxy groups makes it more reactive towards hydrolysis and substitution reactions, making it suitable for specific applications in synthesis and catalysis.

Properties

Molecular Formula

C6H9AlO6

Molecular Weight

204.11 g/mol

IUPAC Name

diacetyloxyalumanyl acetate

InChI

InChI=1S/3C2H4O2.Al/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3

InChI Key

WCOATMADISNSBV-UHFFFAOYSA-K

Canonical SMILES

CC(=O)O[Al](OC(=O)C)OC(=O)C

Origin of Product

United States

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